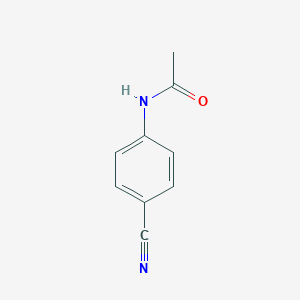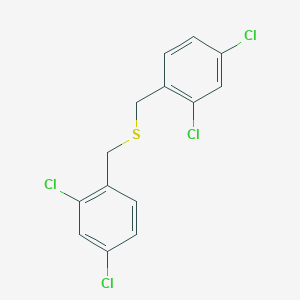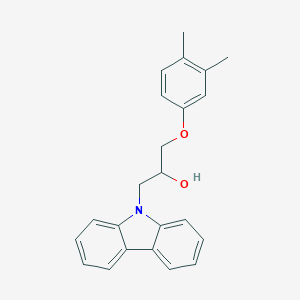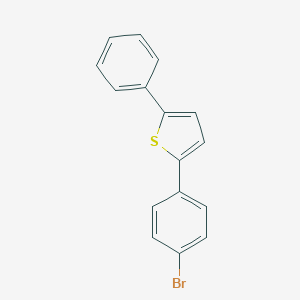![molecular formula C21H15NO3S B184348 [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone CAS No. 40899-90-9](/img/structure/B184348.png)
[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone, also known as BIPM, is a chemical compound that has gained significant attention due to its potential use in scientific research. BIPM belongs to the family of indole-based compounds that possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Wirkmechanismus
The mechanism of action of [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been found to inhibit the activity of certain enzymes involved in pain, such as phospholipase A2 (PLA2) and lipoxygenase (LOX).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone in lab experiments is its potent anticancer activity against various cancer cell lines. This compound has also been found to have anti-inflammatory and analgesic properties, making it a useful tool for studying these biological processes. However, one limitation of using this compound in lab experiments is its low yield, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for the development of more efficient synthesis methods for this compound to increase its availability for research purposes.
Synthesemethoden
The synthesis of [1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone involves the reaction of indole-2-carboxylic acid with benzenesulfonyl chloride and triethylamine in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature for 24 hours, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50%.
Wissenschaftliche Forschungsanwendungen
[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Eigenschaften
| 40899-90-9 | |
Molekularformel |
C21H15NO3S |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)indol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H15NO3S/c23-21(16-9-3-1-4-10-16)20-15-17-11-7-8-14-19(17)22(20)26(24,25)18-12-5-2-6-13-18/h1-15H |
InChI-Schlüssel |
KGCRCQNGSHMIKF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |
| 40899-90-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)








![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)

![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)
